Iridium(III) acetylacetonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

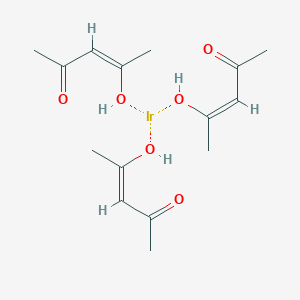

Iridium(III) acetylacetonate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iridium(III) acetylacetonate is typically synthesized from iridium(III) chloride hydrate (IrCl₃(H₂O)₃) and acetylacetone (2,4-pentanedione). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows :

[ \text{IrCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ir}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: Iridium(III) acetylacetonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iridium oxides.

Reduction: It can be reduced to lower oxidation states of iridium.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligand exchange reactions often require the presence of other coordinating ligands and may be facilitated by heat or light.

Major Products:

Oxidation: Iridium oxides (e.g., IrO₂).

Reduction: Lower oxidation state iridium complexes.

Substitution: New iridium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Iridium(III) acetylacetonate serves as a catalyst in numerous chemical reactions. Its ability to facilitate various transformations is attributed to its stable coordination environment and redox properties.

- Hydrogenation Reactions : Ir(acac)₃ has been utilized as a catalyst for hydrogenation processes, particularly in the hydrogenation of sulfur-containing aromatics. This application is crucial in refining processes and environmental chemistry .

- C-H Activation : The compound has shown promise in C-H activation reactions, which are vital for the functionalization of hydrocarbons. This application is particularly relevant in organic synthesis where selective transformations are desired .

| Catalytic Reaction | Role of Ir(acac)₃ | Reference |

|---|---|---|

| Hydrogenation of Aromatics | Catalyst for hydrogenation | |

| C-H Activation | Catalyst for selective functionalization |

Photonic Applications

This compound is extensively studied for its photophysical properties, making it suitable for applications in light-emitting devices.

- Organic Light Emitting Diodes (OLEDs) : Ir(acac)₃ is employed as a phosphorescent emitter in OLEDs. Its efficient light emission characteristics contribute to high external quantum efficiencies in devices. For instance, devices utilizing this complex have demonstrated quantum efficiencies exceeding 23% .

- Electrogenerated Chemiluminescence : The compound has been investigated for use in electrogenerated chemiluminescence systems, where it acts as an emitter, enhancing the brightness and efficiency of luminescent devices .

| Photonic Application | Function | Reference |

|---|---|---|

| OLEDs | Phosphorescent emitter | |

| Electrogenerated Chemiluminescence | Emitter in luminescent systems |

Material Science Applications

In material science, this compound is utilized in various synthesis methods due to its organometallic nature.

- Chemical Vapor Deposition (CVD) : The compound is used in CVD processes to deposit thin films of iridium or iridium-containing materials on substrates. This method is essential for creating advanced materials used in electronics and optics .

- Nanostructure Fabrication : Researchers have explored the use of Ir(acac)₃ in the fabrication of carbon nanostructures through laser evaporation techniques, showcasing its potential in nanotechnology .

| Material Science Application | Methodology | Reference |

|---|---|---|

| Chemical Vapor Deposition | Thin film deposition | |

| Nanostructure Fabrication | Laser evaporation |

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that integrating this compound into OLEDs significantly improved device efficiency. The research highlighted that the optimized concentration of the emitter led to an external quantum efficiency of 23.4% at 1000 cd/m², showcasing the compound's effectiveness as a phosphorescent material .

Case Study 2: C-H Activation Reactions

In a series of experiments focusing on C-H activation, Ir(acac)₃ was employed to selectively functionalize hydrocarbons under mild conditions. The results indicated that the complex facilitated reactions with high turnover numbers, underscoring its potential utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism by which iridium(III) acetylacetonate exerts its effects depends on the specific application. In catalytic processes, the iridium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The acetylacetonate ligands stabilize the iridium center and can influence the reactivity and selectivity of the catalyst .

Vergleich Mit ähnlichen Verbindungen

- Rhodium(III) acetylacetonate

- Platinum(II) acetylacetonate

- Palladium(II) acetylacetonate

Comparison: Iridium(III) acetylacetonate is unique due to its high thermal stability and its ability to form highly stable complexes. Compared to rhodium(III) acetylacetonate, it is more thermally stable and can be used in high-temperature applications. Platinum(II) and palladium(II) acetylacetonates are also used as catalysts, but this compound often provides higher selectivity and efficiency in certain reactions .

Eigenschaften

CAS-Nummer |

15635-87-7 |

|---|---|

Molekularformel |

C15H24IrO6 |

Molekulargewicht |

492.56 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI-Schlüssel |

AZFHXIBNMPIGOD-LNTINUHCSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

Physikalische Beschreibung |

Yellow hygroscopic solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.